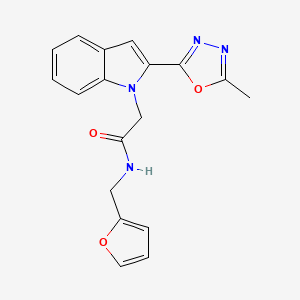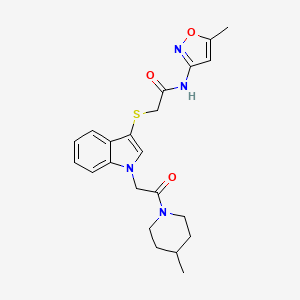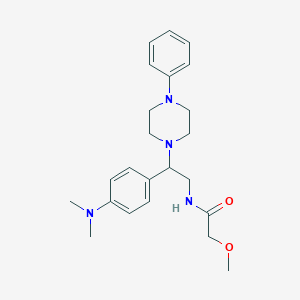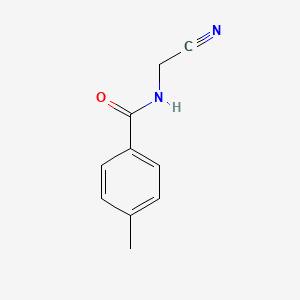
4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, also known as AZD-8055, is a synthetic small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. It was first developed by AstraZeneca and has shown promising results in preclinical studies for the treatment of various types of cancer.
Applications De Recherche Scientifique
Antibacterial Activity
Nitrogen-carbon-linked (azolylphenyl)oxazolidinones, including triazole derivatives, have shown promising antibacterial properties. These compounds exhibit activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. Subtle changes in the electronic character of azole systems greatly influence their antibacterial activity (Genin et al., 2000).
Plant Growth Retardation
Triazole compounds are used as plant growth retardants and tools in physiological research. They inhibit specific cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism, which relates to cell division, elongation, and senescence (Grossmann, 1990).
Complex Formation with Metals
Triazole ligands, including those with a pyrrolidine ring, have been used to form complexes with palladium and platinum. These complexes have potential applications in fields like catalysis and material science (Schweinfurth et al., 2009).
Drug Development
Triazole and pyrrolidine derivatives have been extensively explored for their potential in drug development. They are often associated with biological activities like antimicrobial, anti-inflammatory, and anticancer properties. Molecular docking studies have demonstrated the potential of these compounds in affecting the activity of various enzymes and receptors (Hotsulia, 2019).
Light Emitting Materials
Pyridine-azole moieties, including triazole derivatives, have been used in the development of cationic Ir(III) complexes, which exhibit blue emission. These materials are significant for applications in light-emitting devices (Huang et al., 2016).
Propriétés
IUPAC Name |
4-phenyl-1-(1-pyrrolidin-1-ylsulfonylazetidin-3-yl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c21-23(22,18-8-4-5-9-18)19-10-14(11-19)20-12-15(16-17-20)13-6-2-1-3-7-13/h1-3,6-7,12,14H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWMRALQFNWDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-4-isopropoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456716.png)
![1,4-Bis[(2,3,4-trimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2456717.png)


![N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)
![3-(4-propan-2-ylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2456723.png)
![3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide](/img/structure/B2456725.png)
![N-cyclohexyl-4-methyl-1,5-dioxo-2-[3-(trifluoromethyl)benzyl]-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456726.png)
![2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2456727.png)



